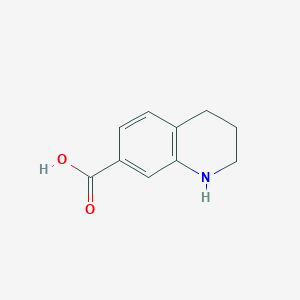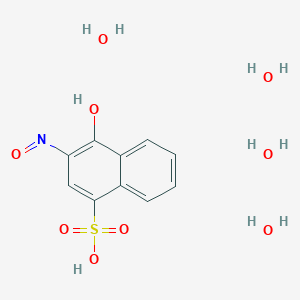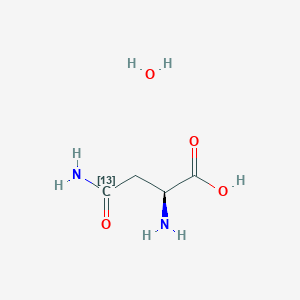
L-Asparagine-4-13C (monohydrate)
Vue d'ensemble
Description
“(2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate” is a specific form of a carboxylic acid . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The carboxyl group is associated with two characteristic infrared stretching absorptions which change markedly with hydrogen bonding . Carboxylic acids exist predominantly as hydrogen bonded dimers in condensed phases .
Mécanisme D'action
Target of Action
L-Asparagine-4-13C, also known as (2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate or DTXSID60584336, is a non-essential amino acid that primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound’s mode of action involves the metabolism of toxic ammonia in the body. Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by L-Asparagine-4-13C is the ammonia detoxification pathway . In this pathway, asparagine synthase converts aspartic acid and ammonia into asparagine . This process helps control the metabolic functions of cells in nerve and brain tissue .
Pharmacokinetics
It’s known that stable heavy isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a process involving the substitution of hydrogen atoms with deuterium (a heavy isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Asparagine-4-13C’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAB in lab experiments is its ability to modulate the activity of the GABAergic system, which is involved in several neurological disorders. DAB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using DAB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
There are several future directions for the scientific research on DAB. One area of interest is its potential use as a therapeutic target for the treatment of neurological disorders. Further studies are needed to investigate the exact mechanism of action of DAB and its effects on different neurological disorders. Additionally, research is needed to develop more efficient methods for synthesizing DAB and to improve its solubility in aqueous solutions.
Applications De Recherche Scientifique
Recherche en protéomique
L-Asparagine-4-13C (monohydrate) est utilisé comme biochimique isotopiquement marqué dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour suivre ou quantifier le comportement des protéines dans différentes conditions expérimentales.
Systèmes de culture cellulaire
Ce composé est utilisé dans les systèmes de culture cellulaire de biofabrication pour la production de protéines recombinantes thérapeutiques et d’anticorps monoclonaux . Ces protéines et anticorps sont souvent utilisés dans le traitement de diverses maladies, notamment le cancer et les maladies auto-immunes.
Applications alimentaires, des boissons et des compléments nutritionnels
L-Asparagine-4-13C (monohydrate) convient à toutes les applications alimentaires, des boissons et des compléments nutritionnels . Il peut être utilisé comme complément alimentaire ou comme composant dans la formulation de certains types d’aliments et de boissons.
Croissance des mycobactéries
Le monohydrate de L-asparagine a été utilisé comme composant des milieux de Sauton et de Sauton chélatés pour la croissance des mycobactéries . Les mycobactéries sont un type de germe responsable de maladies telles que la tuberculose et la lèpre.
Induction du flux de Ca2+ dans les racines de riz
Ce composé a été utilisé pour tester son effet dans l’induction du flux de Ca2+ dans les racines de riz en utilisant l’imagerie de luminescence de l’aequorine . Cette recherche peut aider à comprendre les mécanismes d’absorption des nutriments dans les plantes.
Génération de seconde harmonique
Étant un matériau non centrosymétrique, la L-asparagine peut être un générateur de seconde harmonique . Elle attire beaucoup d’attention en raison de ses applications dans les dispositifs optiques, l’imagerie avancée à base de laser, les communications, le stockage de données et la conception de systèmes de contre-mesures .
Analyse Biochimique
Biochemical Properties
L-Asparagine-4-13C (monohydrate) is involved in various biochemical reactions. It interacts with enzymes such as asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .
Cellular Effects
L-Asparagine-4-13C (monohydrate) has significant effects on various types of cells and cellular processes. It influences cell function by playing a key role in protein biosynthesis. It is also critical for the production of the body’s proteins, enzymes, and muscle tissue .
Molecular Mechanism
The molecular mechanism of L-Asparagine-4-13C (monohydrate) involves its role in the metabolism of toxic ammonia in the body. Asparagine synthase, which attaches ammonia to aspartic acid, is crucial in this process . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
L-Asparagine-4-13C (monohydrate) is involved in several metabolic pathways. It interacts with enzymes such as asparagine synthase and is essential for the synthesis of many proteins
Propriétés
IUPAC Name |
(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-FWGDTYFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[13C](=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584336 | |
| Record name | L-(4-~13~C)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286437-12-5 | |
| Record name | L-(4-~13~C)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

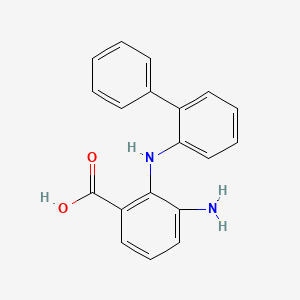


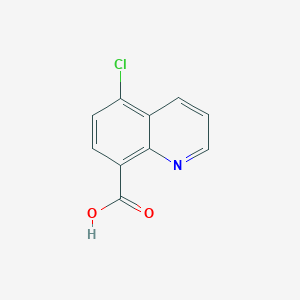

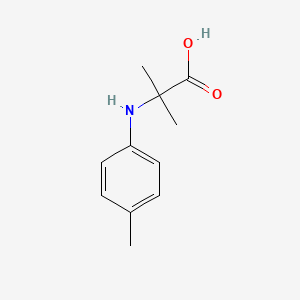

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)

